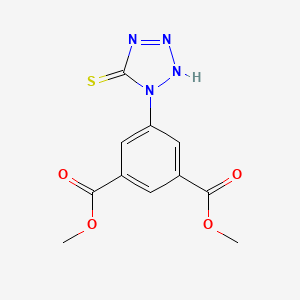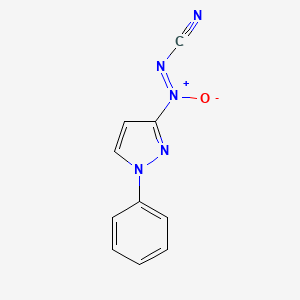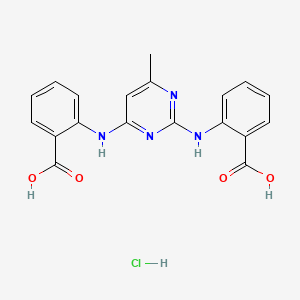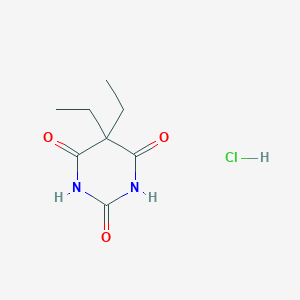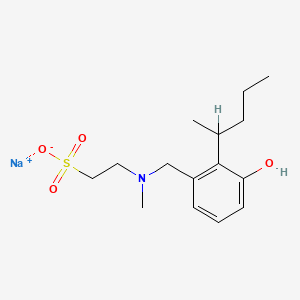
N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- is a complex organic compound with the following chemical formula:
- It belongs to the class of terpenoids and is also known as γ-Eudesmol .
- The compound features a bicyclic structure, combining a naphthalene ring system with an alcohol functional group.
N,N-Dimethyl-2-((alpha-(5,6,7,8-tetrahydro-2-naphthyl)benzyl)oxy)ethylamine hydrochloride: C15H26O⋅HCl
.Métodos De Preparación
Synthetic Routes: The synthesis of γ-Eudesmol involves several steps. One common approach starts with the cyclization of ) with . This reaction yields , which serves as an intermediate.
Reaction Conditions: The cyclization typically occurs under acidic conditions, using a Lewis acid catalyst such as .
Industrial Production: While γ-Eudesmol is not produced industrially on a large scale, it can be synthesized in the laboratory using the above method.
Análisis De Reacciones Químicas
Reactivity: γ-Eudesmol is relatively stable but can undergo various reactions
Common Reagents and Conditions: Reagents like , , and are used for oxidation and reduction.
Major Products: The major products depend on the specific reaction conditions, but they include the ketone and alcohol forms of γ-Eudesmol.
Aplicaciones Científicas De Investigación
Chemistry: γ-Eudesmol is studied for its unique structure and reactivity. Researchers explore its potential as a building block for more complex molecules.
Biology: It exhibits moderate antibacterial and antifungal properties, making it relevant for natural product-based drug discovery.
Medicine: While not a drug itself, γ-Eudesmol’s derivatives may have therapeutic applications.
Industry: Its fragrance and flavor properties find use in perfumery and cosmetics.
Mecanismo De Acción
- The exact mechanism of γ-Eudesmol’s effects is not fully elucidated.
- It likely interacts with cellular receptors or enzymes, influencing signaling pathways.
- Further research is needed to understand its precise mode of action.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Número CAS |
110050-07-2 |
|---|---|
Fórmula molecular |
C21H28ClNO |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[phenyl(5,6,7,8-tetrahydronaphthalen-2-yl)methoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-22(2)14-15-23-21(18-9-4-3-5-10-18)20-13-12-17-8-6-7-11-19(17)16-20;/h3-5,9-10,12-13,16,21H,6-8,11,14-15H2,1-2H3;1H |
Clave InChI |
OTVJJZXLJNYPLL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(C1=CC=CC=C1)C2=CC3=C(CCCC3)C=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


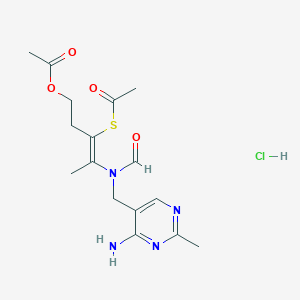
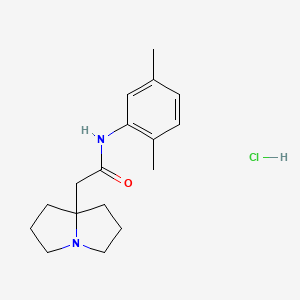
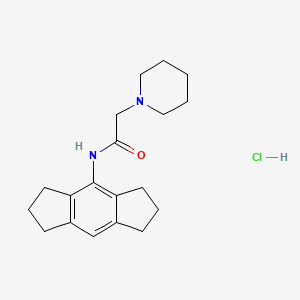
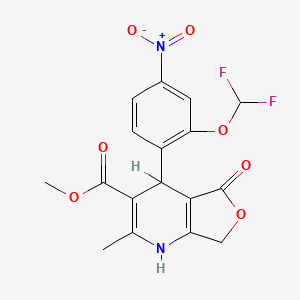

![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

